Cas no 539-88-8 (Ethyl levulinate)
Ethyl levulinate Properties
Names and Identifiers
-
- Ethyl 4-oxopentanoate
- 3-ACETYLPROPIONIC ACID ETHYL ESTER
- 4-KETOVALERIC ACID ETHYL ESTER
- 4-oxopentanoic acid ethyl ester
- 4-OXOVALERIC ACID ETHYL ESTER
- ethyl 3-acetylpropionate
- Ethyl 4-ketovalerate
- ETHYL 4-OXOVALERATE
- ETHYL ACETYL PROPANOATE
- ethyl ethyl 4-oxovalerate
- FEMA 2442
- LEVULINIC ACID ETHYL ESTER
- Levulinic acid ethyl ester 4-oxopentanoate
- 4-oxo-pentanoicaciethylester
- ELA
- Ethyl ketovalerate
- Ethyl Levulinate
- Ethyl laevulinate
- Ethyl levulate
- Levulinic acid, ethyl ester
- Pentanoic acid, 4-oxo-, ethyl ester
- Ethyl acetylpropanoate
- ethyllevulinate
- Ethyl levulinate (natural)
- FEMA No. 2442
- 7BU24CSS2G
- 4-oxo-pentanoic acid ethyl ester
- GMEON
- +Expand
-
- MFCD00009209
- GMEONFUTDYJSNV-UHFFFAOYSA-N
- 1S/C7H12O3/c1-3-10-7(9)5-4-6(2)8/h3-5H2,1-2H3
- O(C([H])([H])C([H])([H])[H])C(C([H])([H])C([H])([H])C(C([H])([H])[H])=O)=O
- 0507641
Computed Properties
- 144.078644g/mol
- 0
- 0.1
- 0
- 3
- 5
- 144.078644g/mol
- 144.078644g/mol
- 43.4Ų
- 10
- 129
- 0
- 0
- 0
- 0
- 0
- 1
- 3
- 0
Experimental Properties
- 0.91870
- 43.37000
- 3819
- n20/D 1.422(lit.)
- Soluble in water.
- 93-94 °C/18 mmHg(lit.)
- Fahrenheit: 201.2 ° f
Celsius: 94 ° c - 2442
- H2O: freely soluble
- Colorless to yellowish liquid
- 1.016 g/mL at 25 °C(lit.)
Ethyl levulinate Security Information
- OI1700000
- 2
- S24/25
- S24/25
- R36/37/38
- Xi
- NONH for all modes of transport
- Irritant
- R36/37/38: irritating to eyes, respiratory tract and skin.
- Yes
Ethyl levulinate Customs Data
- 29183000
-
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Ethyl levulinate Price
Ethyl levulinate Synthesis
Synthetic Circuit 1
Ethyl levulinate Raw materials
Ethyl levulinate Preparation Products
- Furan,2,2'-methylenebis- (1197-40-6)
- 2-(furan-2-ylmethyl)-5-methylfuran (13678-51-8)
- 1-(5-methylfuran-2-yl)propan-2-one (13678-74-5)
- Furan, 2,2'-methylenebis[5-methyl- (13679-43-1)
- 1-((2-Butoxypropan-2-yl)oxy)butane (141-72-0)
- 2-Pentanone, 5,5-dibutoxy- (1492053-22-1)
- 5-(ethoxymethyl)furan-2-carbaldehyde (1917-65-3)
- Benzoic acid,4-methyl-, butyl ester (19277-56-6)
- 2,5-Bis (29953-18-2)
- 1,1-diethoxybutane (3658-95-5)
- Ethyl levulinate (539-88-8)
- Dibutyl carbonate (542-52-9)
- 2-(butoxymethyl)furan (56920-82-2)
- Butyl 2-furoate (583-33-5)
- Furan, 2,2'-(2-furanylmethylene)bis[5-methyl- (59212-78-1)
- 1,1-Dibutoxybutane (5921-80-2)
- Butane, 2,2'-oxybis- (6863-58-7)
- 2-Furylacetone (6975-60-6)
- 4-(furan-2-yl)butan-2-one (699-17-2)
- 1,1'-Ethylidenebis(oxy)bisbutane (871-22-7)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 2-Cyclopentenone (930-30-3)
- 4-Cyclopentene-1,3-dione (930-60-9)
Ethyl levulinate Suppliers
Ethyl levulinate Related Literature
-
1. The reactions of diazo compounds with lactones. Part 1. Cyclopropanespiro-β-lactones from diketene: synthesis and reactionsPaul V. Murphy,Timothy J. O’Sullivan,Niall W. A. Geraghty J. Chem. Soc. Perkin Trans. 1 2000 2109
-
P. Lanzafame,G. Papanikolaou,S. Perathoner,G. Centi,M. Migliori,E. Catizzone,A. Aloise,G. Giordano Catal. Sci. Technol. 2018 8 1304
-
Kiyoshi Fukuhara,Ikuo Nakanishi,Kei Ohkubo,Yoshinori Obara,Ayako Tada,Kohei Imai,Akiko Ohno,Asao Nakamura,Toshihiko Ozawa,Shiro Urano,Shinichi Saito,Shunichi Fukuzumi,Kazunori Anzai,Naoki Miyata,Haruhiro Okuda Chem. Commun. 2009 6180
-
Zhimin Xue,Qiaoling Liu,Jinfang Wang,Tiancheng Mu Green Chem. 2018 20 4391
-
Muhammad Sajid,Usman Farooq,Ghulam Bary,Muhammad Mohsin Azim,Xuebing Zhao Green Chem. 2021 23 9198
-
I. M. Monirul,H. H. Masjuki,M. A. Kalam,N. W. M. Zulkifli,H. K. Rashedul,M. M. Rashed,H. K. Imdadul,M. H. Mosarof RSC Adv. 2015 5 86631
-
Dayanand C. Kalyani,Tomaz Fakin,Svein Jarle Horn,Roman Tschentscher Green Chem. 2017 19 3302
-
Bo Lu,Sai An,Daiyu Song,Fang Su,Xia Yang,Yihang Guo Green Chem. 2015 17 1767
-
Sónia P. M. Ventura,Paulo de Morais,Jaime A. S. Coelho,Tania Sintra,Jo?o A. P. Coutinho,Carlos A. M. Afonso Green Chem. 2016 18 4733
-
Mícheál Séamus Howard,Gani Issayev,Nimal Naser,S. Mani Sarathy,Aamir Farooq,Stephen Dooley Sustainable Energy Fuels 2019 3 409